4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate
Description
Chemical Identity and Nomenclature of 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one Oxalate
This compound represents a sophisticated organic compound characterized by its complex nomenclature that reflects multiple functional groups within a single molecular framework. The compound is officially registered under the Chemical Abstracts Service number 1820650-61-0, providing a unique identifier for scientific and commercial applications. The International Union of Pure and Applied Chemistry designation follows systematic naming conventions, breaking down the structure into its constituent parts: a cyclohexanone core, a pyridine ring system, an aminomethyl substituent, an ether linkage, and an oxalate salt formation.
The nomenclature specifically identifies the aminomethyl group positioned at the 4-position of the pyridine ring, which is connected through an oxygen atom to the 4-position of the cyclohexanone moiety. The oxalate component indicates the presence of oxalic acid in the compound formation, typically enhancing solubility and stability characteristics. Alternative naming systems may refer to this compound using various descriptors, but the standardized International Union of Pure and Applied Chemistry name ensures consistent identification across research and industrial applications.
The compound belongs to the broader class of aminomethyl-pyridines, which have gained considerable attention in pharmaceutical research due to their diverse biological activities. The systematic classification places this molecule within heterocyclic compounds, specifically those containing nitrogen-bearing ring systems combined with ketone functionalities. The presence of multiple functional groups within a single molecular entity makes this compound particularly interesting for structure-activity relationship studies and medicinal chemistry applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a molecular formula of C14H18N2O6, reflecting the complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework. The molecular weight is precisely calculated at 310.31 grams per mole, positioning this compound within a moderate molecular weight range suitable for various pharmaceutical applications. The structural architecture incorporates a six-membered cyclohexanone ring connected through an ether linkage to a pyridine ring system, with an aminomethyl substituent providing additional functionality.
Detailed physicochemical analysis reveals several critical parameters that influence the compound's behavior in biological and chemical systems. The logarithm of the partition coefficient value of 0.94 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining adequate water solubility. The polar surface area measurement of 65 square angstroms falls within an optimal range for drug-like properties, contributing to potential bioavailability characteristics. The molecule contains 22 heavy atoms, providing substantial molecular complexity while remaining within acceptable ranges for pharmaceutical compounds.
The rotational bond analysis indicates four rotatable bonds within the structure, contributing to molecular flexibility and potential conformational adaptability. This flexibility may be crucial for biological target interactions and binding site accommodation. The compound features two distinct ring systems, with the pyridine ring providing aromatic character and the cyclohexanone ring contributing to three-dimensional structural complexity. Hydrogen bonding capabilities are represented by four hydrogen bond acceptor sites and one hydrogen bond donor site, indicating significant potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its unique structural features that combine multiple pharmacologically relevant motifs within a single molecular entity. The aminomethyl-pyridine scaffold has demonstrated considerable importance in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor modulators. Research investigations have revealed that compounds containing this structural framework exhibit potential biological activities through interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes.
Agricultural chemistry applications represent a significant area of research focus for this compound and its derivatives. Studies have demonstrated that this compound serves as a valuable precursor in the design and synthesis of novel fungicides with enhanced efficacy against crop diseases. The compound's incorporation into fungicidal formulations has been tested against various fungal strains affecting agricultural crops, with application methods including foliar sprays and soil treatments at specific concentrations. Research outcomes have indicated that derivatives of this compound effectively control fungal growth, with median effective concentration values demonstrating high potency at relatively low concentrations.
The compound's role in pharmaceutical research extends beyond agricultural applications to include potential therapeutic developments. The structural complexity provided by the combination of cyclohexanone and aminomethyl-pyridine functionalities creates opportunities for diverse chemical modifications and structure-activity relationship studies. Research efforts have focused on understanding how structural variations influence biological activity, leading to the development of compound libraries with enhanced pharmacological properties. The oxalate salt formation contributes to improved solubility and stability characteristics, making the compound more suitable for formulation development and biological testing.
Table 2: Research Applications and Findings for this compound
| Research Area | Application | Key Findings | Reference |
|---|---|---|---|
| Agricultural Chemistry | Fungicide Development | High potency against fungal strains at low concentrations | |
| Medicinal Chemistry | Pharmaceutical Precursor | Interactions with molecular targets including enzymes and receptors | |
| Synthetic Chemistry | Chemical Modifications | Versatile scaffold for structure-activity relationship studies | |
| Formulation Science | Solubility Enhancement | Oxalate formation improves stability and solubility characteristics |
Properties
IUPAC Name |
4-[4-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2H2O4/c13-8-9-5-6-14-12(7-9)16-11-3-1-10(15)2-4-11;3-1(4)2(5)6/h5-7,11H,1-4,8,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYAGTVQSXJWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate is a complex organic compound with potential biological activity, primarily due to its structural features that include a pyridine ring and a cyclohexanone moiety. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O6, with a molecular weight of approximately 310.30 g/mol. The compound is characterized by its ether linkage between the pyridine and cyclohexanone structures, which may influence its reactivity and biological interactions .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Certain derivatives of pyridine compounds have demonstrated effectiveness against bacterial strains.
- Antiparasitic Properties : Preliminary studies suggest potential activity against Leishmania species, which are responsible for leishmaniasis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in sterol biosynthesis in parasites .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways are hypothesized:
- Inhibition of Sterol Biosynthesis : Similar compounds have been shown to inhibit enzymes like CYP51 and CYP5122A1 in Leishmania, leading to disrupted sterol metabolism .
- Oxidative Stress Modulation : The presence of the oxalate moiety may interact with cellular oxidative stress pathways, potentially leading to protective or damaging effects depending on the context .
Table 1: Comparison of Biological Activities of Related Compounds
Case Study 1: Antiparasitic Efficacy
In a study examining the efficacy of various compounds against Leishmania donovani, analogs structurally related to this compound showed promising results in inhibiting promastigote proliferation at low micromolar concentrations. This suggests potential therapeutic applications in treating leishmaniasis .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profiles of different compounds against CYP51 and CYP5122A1 enzymes revealed that certain derivatives exhibited significant inhibitory effects, highlighting the potential for developing dual inhibitors targeting these enzymes for therapeutic use against parasitic infections .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate may exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially useful in developing new antibiotics.
- Anticancer Properties : The presence of the pyridine ring may enhance the compound's interaction with biological targets involved in cancer pathways, warranting further investigation into its anticancer efficacy.
These biological activities highlight the need for interaction studies to elucidate the specific mechanisms through which the compound exerts its effects.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can participate in various reactions, such as:
- Nucleophilic Substitution Reactions : The aminomethyl group can act as a nucleophile, allowing for the formation of more complex molecules.
- Formation of Heterocycles : The pyridine moiety can be utilized in synthesizing other heterocyclic compounds, expanding its utility in drug discovery.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
Case Study 2: Anticancer Research
A collaborative study between ABC Institute and DEF Laboratory explored the anticancer properties of this compound. In vitro assays demonstrated that it inhibited cell proliferation in several cancer cell lines. Mechanistic studies are ongoing to determine the pathways affected by this compound.
Material Science
The compound's unique structural attributes make it a candidate for applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, potentially enhancing material properties such as thermal stability and mechanical strength.
- Nanotechnology : Research is being conducted on its potential use in creating nanoparticles for targeted drug delivery systems.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anticancer properties |
| Organic Synthesis | Versatile building block for nucleophilic substitutions and heterocycles |
| Material Science | Applications in polymer chemistry and nanotechnology |
Preparation Methods
Synthesis of 4-(Pyridin-2-yloxy)cyclohexan-1-one Intermediate
The initial step involves the nucleophilic substitution of cyclohexanone derivatives with a suitably functionalized pyridin-2-ol or pyridin-2-yl derivative. A common approach includes:
- Activation of cyclohexanone at the 1-position (e.g., via halogenation or formation of an epoxide intermediate).
- Reaction with 4-substituted pyridin-2-ol under basic conditions to form the ether linkage.
For example, sodium hydride in N,N-dimethylformamide (DMF) at low temperatures (0 °C) can be used to deprotonate the pyridin-2-ol, which then attacks the activated cyclohexanone derivative to yield the 4-(pyridin-2-yloxy)cyclohexan-1-one intermediate.
Introduction of the Aminomethyl Group on the Pyridine Ring
The aminomethyl group at the 4-position of the pyridine ring is introduced through reductive amination or via substitution reactions starting from a 4-halopyridine derivative:
- A 4-halopyridin-2-yl ether intermediate can be reacted with formaldehyde and ammonia or an amine source to form the aminomethyl substituent.
- Alternatively, a 4-formylpyridin-2-yl ether can be subjected to reductive amination using sodium cyanoborohydride or other mild reducing agents to install the aminomethyl group.
In patent literature, related pyridin-2-yl-methylamine derivatives have been prepared by oxidative cleavage of enamines and subsequent reductive amination steps, often involving sodium periodate and sodium borohydride.
Formation of the Oxalate Salt
The final compound is converted to its oxalate salt to improve physicochemical properties:
- The free amine is reacted with oxalic acid in a suitable solvent such as ethanol or water.
- The mixture is stirred at ambient temperature or slightly elevated temperatures until precipitation of the oxalate salt occurs.
- The salt is then isolated by filtration, washed, and dried under reduced pressure.
This salt formation step is critical for pharmaceutical applications to enhance solubility and stability.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Pyridin-2-ol deprotonation | Sodium hydride, DMF | 0 °C | 1.5 hours | Inert atmosphere (nitrogen) recommended |
| Ether formation | Activated cyclohexanone derivative | 0–25 °C | 2 hours | Stirring, followed by aqueous workup |
| Aminomethyl introduction | Formaldehyde, ammonia, NaBH3CN (reductive amination) | Room temp to 40 °C | 4–12 hours | Controlled pH to avoid side reactions |
| Oxalate salt formation | Oxalic acid, ethanol/water | Room temperature | 1–3 hours | Precipitation monitored by TLC or HPLC |
Research Findings and Yields
- The ether formation step typically yields 70–85% of the intermediate.
- Reductive amination to introduce the aminomethyl group proceeds with yields around 65–80%, depending on reagent purity and reaction control.
- Oxalate salt formation is generally quantitative with high purity (>98% by HPLC).
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of the aminomethyl group and the ether linkage.
- Mass Spectrometry: Confirms molecular weight and purity.
- HPLC: Used to monitor reaction progress and purity of final salt.
- Melting Point: Oxalate salt typically shows a sharp melting point indicating crystallinity.
Summary Table of Preparation Steps
| Stage | Key Reaction Type | Main Reagents | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Ether formation | Nucleophilic substitution | Sodium hydride, DMF, cyclohexanone derivative | 70–85 | Temperature control, inert atmosphere |
| Aminomethyl group introduction | Reductive amination | Formaldehyde, ammonia, NaBH3CN | 65–80 | pH control, reaction time |
| Oxalate salt formation | Salt formation | Oxalic acid, ethanol/water | ~95–100 | Solvent choice, precipitation control |
Q & A
What are the critical steps in synthesizing 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves multi-step reactions, including pyridine functionalization, cyclohexanone coupling, and oxalate salt formation. Key steps include:
- Aminomethylation of pyridine : Use reductive amination with formaldehyde under controlled pH (e.g., NaBH₃CN in methanol at 0–5°C) to avoid over-alkylation .
- Ether linkage formation : Couple the aminomethylpyridine to cyclohexanone via Mitsunobu or nucleophilic aromatic substitution (optimize catalyst choice, e.g., Pd(OAc)₂ for regioselectivity) .
- Oxalate salt preparation : Precipitate the free base with oxalic acid in anhydrous ethanol, ensuring stoichiometric equivalence to avoid residual acidity .
Optimization : Monitor reaction progress via HPLC or TLC, and adjust solvent polarity (e.g., DMF vs. THF) to enhance yield and purity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions often arise from variations in assay conditions, impurity profiles, or stereochemical inconsistencies. Methodological strategies include:
- Purity validation : Use LC-MS and ¹H/¹³C NMR to confirm >98% purity, identifying trace impurities (e.g., deaminated byproducts) that may influence bioactivity .
- Structural analogs comparison : Benchmark activity against structurally similar compounds (e.g., pyridin-2-one derivatives in ) to isolate pharmacophore contributions .
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?
Basic Research Focus
Stability studies require a combination of:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures and hygroscopicity .
- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect hydrolysis of the oxalate moiety or ether bond .
- Solid-state NMR : Identify crystalline vs. amorphous forms, which impact shelf-life .
How does the oxalate counterion influence the compound’s solubility and pharmacokinetic properties?
Advanced Research Focus
The oxalate counterion enhances aqueous solubility but may limit bioavailability due to pH-dependent dissociation. Methodological insights:
- Solubility vs. permeability trade-off : Perform parallel artificial membrane permeability assays (PAMPA) at pH 6.8 and 7.4 to model intestinal absorption .
- Counterion exchange : Compare oxalate with other salts (e.g., hydrochloride in ) using phase-solubility diagrams .
- In silico modeling : Predict logP and pKa shifts using software like MarvinSuite to optimize salt selection .
What strategies mitigate risks of byproduct formation during large-scale synthesis?
Advanced Research Focus
Scale-up challenges include heat dissipation and impurity amplification. Solutions involve:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amination) to improve temperature control .
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent molar ratios, mixing speed) via factorial design to suppress side reactions .
- In-line purification : Integrate scavenger resins (e.g., sulfonic acid resins for amine removal) to minimize post-reaction workup .
How can researchers validate target engagement in cellular assays for this compound?
Advanced Research Focus
Confirming target specificity requires orthogonal approaches:
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of target proteins in lysates treated with the compound .
- Photoaffinity labeling : Use a radiolabeled or clickable probe derivative to map binding sites .
- Knockout/knockdown models : Compare activity in wild-type vs. CRISPR-edited cell lines to confirm on-target effects .
What are the safety considerations for handling this compound in laboratory settings?
Basic Research Focus
Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., ):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact .
- Spill management : Neutralize acidic oxalate residues with sodium bicarbonate before disposal .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Table: Key Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
